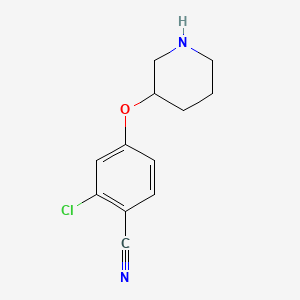

2-Chloro-4-(3-piperidinyloxy)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-piperidin-3-yloxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O/c13-12-6-10(4-3-9(12)7-14)16-11-2-1-5-15-8-11/h3-4,6,11,15H,1-2,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPGZXKBRTANYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90639949 | |

| Record name | 2-Chloro-4-[(piperidin-3-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

902836-92-4 | |

| Record name | 2-Chloro-4-(3-piperidinyloxy)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-[(piperidin-3-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90639949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 4 3 Piperidinyloxy Benzonitrile

Established and Emerging Synthetic Routes

The construction of the 2-Chloro-4-(3-piperidinyloxy)benzonitrile scaffold primarily relies on the formation of an ether linkage between a substituted benzonitrile (B105546) and a piperidinol derivative. The methodologies to achieve this transformation are diverse, ranging from classical nucleophilic aromatic substitution to more advanced catalytic systems.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Benzonitrile Derivatives

Nucleophilic aromatic substitution (SNAr) is a cornerstone in the synthesis of aryl ethers, including this compound. This reaction typically involves the displacement of a leaving group on the aromatic ring by a nucleophile. In this context, the piperidinyloxy moiety, derived from 3-hydroxypiperidine (B146073), acts as the nucleophile, attacking an activated benzonitrile precursor.

The efficiency of the SNAr reaction is highly dependent on the electronic properties of the benzonitrile derivative. The presence of electron-withdrawing groups, such as the nitrile (-CN) and chloro (-Cl) substituents on the benzonitrile ring, activates the aromatic system towards nucleophilic attack. These groups stabilize the negative charge of the intermediate Meisenheimer complex, thereby facilitating the substitution reaction.

A common precursor for this strategy is 2-chloro-4-fluorobenzonitrile (B42565). The fluorine atom at the C-4 position is an excellent leaving group for SNAr reactions. The reaction proceeds by treating 2-chloro-4-fluorobenzonitrile with 3-hydroxypiperidine in the presence of a suitable base. The base, such as potassium tert-butoxide or sodium hydride, deprotonates the hydroxyl group of 3-hydroxypiperidine to form the more nucleophilic alkoxide, which then displaces the fluoride (B91410) ion on the benzonitrile ring.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| 2-Chloro-4-fluorobenzonitrile | 3-Hydroxypiperidine | K₂CO₃ | DMF | This compound |

| 2,4-Dichlorobenzonitrile (B1293624) | 3-Hydroxypiperidine | NaH | THF | This compound |

Alternatively, 2,4-dichlorobenzonitrile can be employed as the starting material. In this case, the reaction conditions can be tuned to achieve selective substitution at the C-4 position. The choice of solvent, temperature, and base plays a crucial role in controlling the regioselectivity of the reaction.

Multistep Synthesis Design and Optimization

A comprehensive multistep synthesis for this compound can be designed starting from readily available precursors. One plausible route begins with the synthesis of 2-chloro-4-hydroxybenzonitrile (B1349109). This intermediate can be prepared from 2-chloro-4-aminobenzonitrile via a diazotization reaction followed by hydrolysis.

Once 2-chloro-4-hydroxybenzonitrile is obtained, it can be coupled with a suitable derivative of 3-hydroxypiperidine. A Williamson ether synthesis approach is a viable option, where the phenoxide of 2-chloro-4-hydroxybenzonitrile reacts with a 3-piperidyl derivative bearing a good leaving group, such as a mesylate or tosylate.

Another elegant approach is the Mitsunobu reaction. This reaction allows for the direct coupling of 2-chloro-4-hydroxybenzonitrile with 3-hydroxypiperidine in the presence of a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). The Mitsunobu reaction is known for its mild conditions and stereochemical inversion at the alcohol center, which is a key consideration for the stereoselective synthesis of chiral derivatives.

Optimization of these multistep syntheses involves a careful selection of reagents, catalysts, and reaction conditions to maximize yield and purity while minimizing side reactions and purification steps.

Application of Advanced Synthetic Techniques

Modern synthetic chemistry offers a range of advanced techniques that can be applied to the synthesis of this compound and its analogs.

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been successfully employed in the asymmetric synthesis of piperidine (B6355638) derivatives. These catalysts can facilitate the enantioselective formation of key intermediates, leading to the synthesis of specific stereoisomers of the final product.

Transition Metal Catalysis: Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be adapted for the formation of the C-O bond in the target molecule. While typically used for C-N bond formation, modifications of these methods can be applied to etherification reactions, particularly for challenging substrates. Palladium and copper-based catalytic systems are commonly explored for such transformations.

Precursor Design and Intermediate Synthesis Strategies

The successful synthesis of this compound hinges on the efficient preparation of its key precursors: a suitably functionalized benzonitrile and the piperidinyloxy moiety.

Derivatization of Halogenated Benzonitrile Intermediates

The synthesis of the benzonitrile core typically starts from commercially available halogenated benzonitriles. These can be further functionalized to introduce the necessary substituents for the subsequent coupling reaction.

For instance, 2-chloro-4-nitrobenzonitrile (B1360291) can be reduced to 2-chloro-4-aminobenzonitrile. researchgate.net This amino group can then be converted to a hydroxyl group via a Sandmeyer-type reaction, yielding 2-chloro-4-hydroxybenzonitrile. Alternatively, diazotization of 2-chloro-4-aminobenzonitrile in the presence of a fluoride source can lead to the formation of 2-chloro-4-fluorobenzonitrile.

| Starting Material | Reagents | Product |

|---|---|---|

| 2-Chloro-4-nitrobenzonitrile | Fe, NH₄Cl | 2-Chloro-4-aminobenzonitrile |

| 2-Chloro-4-aminobenzonitrile | NaNO₂, H₂SO₄, H₂O | 2-Chloro-4-hydroxybenzonitrile |

| 2-Chloro-4-aminobenzonitrile | NaNO₂, HBF₄ | 2-Chloro-4-fluorobenzonitrile |

Stereoselective Introduction of the Piperidinyloxy Moiety

The piperidinyloxy fragment of the target molecule introduces a chiral center, making its stereoselective synthesis a critical aspect. Racemic 3-hydroxypiperidine can be used, leading to a mixture of enantiomers of the final product that may require subsequent resolution.

However, for the synthesis of a single enantiomer, a stereoselective approach is necessary. This can be achieved by starting with an enantiomerically pure 3-hydroxypiperidine. Several methods for the asymmetric synthesis of 3-hydroxypiperidine have been reported, including:

Enzymatic Resolution: Lipases can be used to selectively acylate one enantiomer of racemic 3-hydroxypiperidine, allowing for the separation of the two enantiomers.

Asymmetric Hydrogenation: Chiral catalysts can be employed for the asymmetric hydrogenation of a suitable precursor, such as a tetrahydropyridinone, to yield enantiomerically enriched 3-hydroxypiperidine.

Chiral Pool Synthesis: Starting from a naturally occurring chiral molecule, a series of chemical transformations can be used to construct the chiral 3-hydroxypiperidine scaffold.

The choice of the N-protecting group for the 3-hydroxypiperidine intermediate is also crucial. A Boc (tert-butoxycarbonyl) group is commonly used as it is stable under many reaction conditions and can be easily removed at a later stage if necessary.

Medicinal Chemistry and Structure Activity Relationship Sar Studies

Comprehensive Structure-Activity Relationship (SAR) Analysis of 2-Chloro-4-(3-piperidinyloxy)benzonitrile Analogs

The exploration of the chemical space around this compound has yielded significant insights into the structural requirements for biological activity. SAR studies are crucial in identifying which parts of a molecule are essential for its function and how they can be modified to enhance desired properties.

Influence of Benzonitrile (B105546) Core Modifications on Biological Activity

Alterations to the benzonitrile core, such as the introduction of additional substituents or the replacement of the phenyl ring with other heterocyclic systems, can lead to significant changes in biological activity. For example, the replacement of the benzene (B151609) ring with a different aromatic system, a strategy known as scaffold hopping, can lead to the discovery of novel chemotypes with improved properties. nih.govuniroma1.it

| Modification | Observed Effect on Biological Activity |

| Introduction of additional substituents on the benzonitrile ring | Can modulate electronic properties and steric interactions, leading to altered potency and selectivity. |

| Replacement of the nitrile group | Often results in a significant loss of activity, highlighting its importance for target interaction. |

| Isosteric replacement of the benzonitrile ring (e.g., with a pyridine (B92270) or pyrimidine (B1678525) ring) | Can lead to analogs with different ADME properties and potentially improved target engagement. |

Conformational and Electronic Impact of the Piperidinyloxy Substituent

The (3-piperidinyloxy) moiety is a key structural feature that imparts both conformational flexibility and specific electronic characteristics to the molecule. The piperidine (B6355638) ring can adopt various chair and boat conformations, and the preferred conformation can influence how the molecule fits into a protein's binding pocket. nih.gov The stereochemistry at the 3-position of the piperidine ring is also a critical determinant of biological activity.

The ether linkage between the piperidine and the benzonitrile core provides a degree of rotational freedom, further contributing to the molecule's conformational landscape. The nitrogen atom within the piperidine ring can be protonated at physiological pH, introducing a positive charge that can engage in ionic interactions with the target protein.

Key Conformational and Electronic Factors:

Stereochemistry: The (R) and (S) enantiomers at the 3-position of the piperidine ring can exhibit significantly different biological activities, underscoring the importance of a specific three-dimensional arrangement for optimal target binding.

Piperidine Ring Conformation: The energetic preference for a particular chair or twist-boat conformation can dictate the orientation of the substituent and its ability to interact with the target.

Nitrogen Basicity: The basicity of the piperidine nitrogen can be modulated by substituents on the ring, affecting its protonation state and potential for ionic bonding.

Positional and Substituent Effects of the Chlorine Atom

The chlorine atom at the 2-position of the benzonitrile ring plays a crucial role in modulating the electronic and steric properties of the molecule. eurochlor.org Its electron-withdrawing nature influences the charge distribution across the aromatic ring, which can affect interactions with the biological target. nih.gov Furthermore, the position of the chlorine atom is often critical for activity. rsc.org

Studies have shown that moving the chlorine to other positions on the benzonitrile ring, or replacing it with other halogens like fluorine or bromine, can have a dramatic effect on biological potency and selectivity. nih.govnih.gov This highlights the specific and directional nature of the interactions that this part of the molecule makes within the binding site. For instance, in some systems, a bromine atom at a specific position can form a weak hydrogen bond with a backbone nitrogen of a protein, enhancing affinity. nih.gov

| Chlorine Atom Modification | Impact on Molecular Properties and Activity |

| Positional Isomerism | Moving the chlorine from the 2-position to the 3- or 4-position often leads to a decrease in activity, indicating a specific steric or electronic requirement at the ortho position. u-strasbg.fr |

| Halogen Substitution | Replacing chlorine with other halogens (F, Br, I) can alter the size, electronegativity, and lipophilicity, leading to a spectrum of biological activities. |

| Absence of Chlorine | Removal of the chlorine atom generally results in a significant drop in potency, confirming its importance for target binding. |

Rational Design and Optimization Strategies for Enhanced Efficacy and Selectivity

Building upon the foundational SAR data, medicinal chemists employ various rational design strategies to optimize the this compound scaffold. The goal is to enhance therapeutic efficacy while minimizing off-target effects.

Fragment-Based Drug Design (FBDD) in Analog Development

Fragment-based drug design (FBDD) is a powerful strategy for developing lead compounds. pharmacelera.comnih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for binding to a biological target. nih.gov Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent and selective lead compound. nih.gov

In the context of this compound analogs, FBDD can be used to explore the chemical space around the core scaffold. For example, different fragments could be used to replace the piperidinyloxy moiety or to probe for additional binding pockets near the benzonitrile core. The "rule of three" is a common guideline in FBDD, which suggests that fragments should have a molecular weight of ≤300 Da, ≤3 hydrogen bond donors, ≤3 hydrogen bond acceptors, and a CLogP of ≤3. nih.gov

FBDD Strategies for Analog Development:

Fragment Growing: Starting with a core fragment, such as the 2-chlorobenzonitrile (B47944) moiety, and systematically adding chemical groups to explore and occupy adjacent binding pockets. nih.gov

Fragment Linking: Identifying two or more fragments that bind to different, nearby sites on the target and connecting them with a chemical linker to create a high-affinity molecule.

Fragment Merging: Combining the structural features of overlapping fragments that bind to the same site to design a novel, more potent compound.

Bioisosteric Replacement and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are key strategies in medicinal chemistry for optimizing drug candidates. nih.govresearchgate.netnih.gov Bioisosterism involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile. nih.govresearchgate.net

Scaffold hopping, a more dramatic form of bioisosteric replacement, involves replacing the central core structure of a molecule with a different scaffold while maintaining the original's biological activity. uniroma1.it This can lead to the discovery of novel intellectual property and compounds with significantly different properties. For the this compound scaffold, these approaches could involve:

Bioisosteric replacement of the nitrile group: Exploring replacements such as an oxadiazole or a thiazole (B1198619) to modulate electronics and metabolic stability.

Scaffold hopping of the benzonitrile core: Replacing the benzonitrile with other aromatic systems like quinoline, pyrimidine, or indole (B1671886) to explore new interactions with the target and improve drug-like properties. ncats.iogoogle.com

Modification of the piperidinyloxy linker: Introducing different linkers to alter the conformational freedom and vector of the piperidine ring.

| Strategy | Example Application to this compound | Potential Outcome |

| Bioisosteric Replacement | Replacing the chlorine atom with a trifluoromethyl (CF3) group. | Altered lipophilicity and metabolic stability. |

| Scaffold Hopping | Replacing the 2-chlorobenzonitrile core with a 2-chloro-4-pyrazolylbenzonitrile. nih.govnih.gov | Novel chemical series with potentially different patentability and side-effect profiles. |

| Linker Modification | Replacing the ether oxygen with a methylene (B1212753) group or an amide linkage. | Changes in conformational flexibility and hydrogen bonding potential. |

High-Throughput Screening (HTS) Methodologies for Lead Prioritization

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to interact with a specific biological target. google.com This automated process is crucial for identifying initial "hits" from which more potent and selective "leads" can be developed. google.comepo.org

In the context of this compound, an HTS campaign would involve testing it alongside thousands of other compounds in an assay designed to measure a particular biological response. This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based assay measuring a specific cellular event. googleapis.com

The primary goal of HTS is to prioritize compounds for further investigation. This prioritization is based on the potency and efficacy observed in the initial screen. Hits are then subjected to a series of secondary assays to confirm their activity and rule out false positives. Machine learning and other computational tools are increasingly being used to analyze HTS data and predict which hits are most likely to be successful, a process known as hit prioritization. nih.gov

To illustrate how data from an HTS campaign might be presented, the following hypothetical table shows the kind of results that would be generated for a series of compounds related to our lead structure.

| Compound ID | Structure | Primary Screen Activity (% Inhibition at 10 µM) | Confirmatory Screen (IC50, µM) |

| LEAD-001 | This compound | 85 | 1.2 |

| ANALOG-002 | 2-Fluoro-4-(3-piperidinyloxy)benzonitrile | 78 | 2.5 |

| ANALOG-003 | 2-Chloro-4-(4-piperidinyloxy)benzonitrile | 65 | 5.1 |

| ANALOG-004 | 2-Chloro-4-(3-piperidinyloxy)benzamide | 42 | > 10 |

This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental results.

Computational Approaches in Lead Optimization

Computational chemistry plays a vital role in the optimization of lead compounds. By using computer models, researchers can predict how a molecule will interact with its biological target, its likely physicochemical properties, and its potential for off-target effects. This in-silico approach can significantly reduce the time and cost associated with drug development.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. googleapis.commdpi.com In drug discovery, this involves "docking" a potential drug molecule into the three-dimensional structure of its protein target. nih.gov For this compound, if a target protein were identified, molecular docking could predict how the compound fits into the binding site and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are crucial for its affinity.

Molecular dynamics (MD) simulations can then be used to study the behavior of the ligand-protein complex over time. This provides a more dynamic picture of the interaction and can help to assess the stability of the binding mode predicted by docking.

The following table illustrates the type of data that might be generated from a molecular docking study of our lead compound and its analogs against a hypothetical protein target.

| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| LEAD-001 | -9.5 | Tyr23, Phe88, Asn102 |

| ANALOG-002 | -9.1 | Tyr23, Phe88 |

| ANALOG-003 | -8.2 | Tyr23, Asn102 |

| ANALOG-004 | -6.5 | Asn102 |

This table is for illustrative purposes only. The data is hypothetical and does not represent actual experimental results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Profiling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

Once a reliable QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds. This allows chemists to prioritize which analogs to synthesize, focusing on those with the highest predicted potency. For a series of compounds based on the this compound scaffold, a QSAR model could help to guide the design of new derivatives with improved properties.

A hypothetical QSAR study might yield an equation like the following:

Log(1/IC50) = 0.5 * (LogP) - 0.2 * (Molecular Weight) + 1.2 * (Hydrogen Bond Donors) + C

This equation would suggest that higher lipophilicity (LogP) and more hydrogen bond donors are beneficial for activity, while increased molecular weight is detrimental.

Pharmacological Characterization and Biological Activity Mechanisms

Elucidation of Mechanism of Action and Molecular Target Identification

A primary goal in pharmacology is to identify the specific molecular target or targets through which a compound exerts its effects. This involves a combination of computational and experimental techniques.

To determine the interaction profile of a compound like 2-Chloro-4-(3-piperidinyloxy)benzonitrile, researchers would typically screen it against a broad panel of known enzymes and receptors. This process helps to identify potential binding partners and can provide initial clues about the compound's biological activity. Techniques such as high-throughput screening (HTS) are often employed for this initial assessment.

Once a potential molecular target is identified, the next step is to understand how the compound's interaction with this target affects intracellular signaling pathways. This involves studying the downstream cellular responses that are triggered or inhibited by the compound. Common methods include Western blotting to assess changes in protein phosphorylation, reporter gene assays to measure transcriptional activity, and calcium imaging to monitor changes in intracellular ion concentrations.

Based on structural similarities to known ligands or the results of initial screening, a compound may be specifically tested for its ability to interact with particular receptor families. For instance, many benzonitrile (B105546) derivatives have been investigated for their activity as androgen receptor antagonists nih.gov. Similarly, the potential for interaction with retinoic acid receptors nih.govnih.govnews-medical.net or peroxisome proliferator-activated receptors (PPARs) nih.govnih.govresearchgate.netmdpi.com would be explored if there were structural or preliminary data to suggest such an interaction. These nuclear receptors are critical regulators of numerous physiological processes, and compounds that modulate their activity can have significant therapeutic potential.

Diverse Biological Activity Spectrum Exploration

The chemical scaffolds present in this compound—a substituted benzonitrile and a piperidine (B6355638) ring—are found in a wide range of biologically active molecules. This suggests a broad spectrum of potential therapeutic applications for this compound and its analogs.

Investigations in Anticancer Research

The anticancer potential of benzonitrile and piperidine derivatives is a significant area of research. A patent application has disclosed the use of certain benzonitrile compounds in the preparation of antitumor drugs, with demonstrated activity against human lung cancer (A549) and leukemia (HL-60) cell lines. google.com

As mentioned earlier, 2-phenylacrylonitrile derivatives, which are structurally related to benzonitriles, have been evaluated as tubulin inhibitors, a well-established target for anticancer drugs. nih.gov Similarly, benzotriazole derivatives, which can be synthesized from benzonitriles, have also been investigated for their anticancer properties. worldbiologica.com The combination of a benzamide and a urea linker to create 1-(4-(benzamido)phenyl)-3-arylurea derivatives has resulted in compounds with promising anticancer activity, targeting the enzyme aromatase. nih.gov Furthermore, benzofuran derivatives, which can incorporate nitrile functionalities, have also been explored for their anticancer activities. mdpi.com

Exploration of Antiviral Potential

Piperidine-containing compounds have shown promise as antiviral agents. For instance, piperidine-4-carboxamides have been reported to inhibit human cytomegalovirus (CMV) with sub-micromolar efficacy. mdpi.com Other N-substituted piperidine derivatives have been investigated for their activity against the influenza A/H1N1 virus. nih.gov

The piperidine scaffold is also a component of small molecules designed to mimic the CD4 receptor, which can sensitize HIV-1-infected cells to antibody-dependent cellular cytotoxicity (ADCC). nih.gov Additionally, sulfonamides incorporating a piperidine periphery have been explored as potential antiviral agents against a range of viruses. mdpi.com

Research in Central Nervous System (CNS) Disorders

Derivatives containing piperazine (B1678402), a closely related heterocycle to piperidine, have been extensively studied for their effects on the central nervous system. For example, derivatives of 1-(o-methoxyphenyl)piperazine have been shown to interact with 5-HT1A receptors, which are implicated in mood and anxiety disorders. nih.gov

More directly relevant, benzylpiperazine derivatives have been designed as CNS-penetrant inhibitors of histone deacetylase 6 (HDAC6), a target for neurodegenerative diseases. nih.gov The ability of these compounds to cross the blood-brain barrier is a critical factor in their therapeutic potential for CNS disorders.

Studies on Antimicrobial and Antitubercular Activities

The antimicrobial and antitubercular potential of compounds containing the structural motifs of this compound is supported by various studies.

Antimicrobial Activity:

Newly synthesized benzonitrile and naphthonitrile derivatives have been screened for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for antifungal activity. nih.gov Certain thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid have exhibited specific and effective antimicrobial properties, particularly against multidrug-resistant infections. researchgate.net Flavonoid derivatives containing chlorine and nitro groups have also shown potent inhibitory activity against pathogenic bacteria. researchgate.net Benzothiazole derivatives with chloro substitutions have demonstrated significant antibacterial activity. nih.gov Additionally, compounds synthesized from 4-Chloro-3-nitro-2H- mdpi.com-benzopyran-2-one have shown notable antibacterial effects against Staphylococcus aureus, Klebsiella, and Escherichia coli. asianpubs.org

Antitubercular Activity:

Piperidine derivatives have been a focus of antitubercular drug discovery. Structure-activity relationship (SAR) studies of piperidine derivatives have identified potent inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an essential enzyme in Mycobacterium tuberculosis. nih.gov Piperidinothiosemicarbazones derived from aminoazinecarbonitriles have also shown strong activity against M. tuberculosis. nih.gov Furthermore, piperidine and morpholine analogues of 1,8-naphthyridine have been synthesized and evaluated for their antimycobacterial activity, with some compounds showing significant potency. researchgate.net The piperidinyl "tail" has been incorporated into structures with known tubercular pharmacophores to create new potential antitubercular agents. encyclopedia.pub Substituted furans and pyrroles have also demonstrated moderate to good anti-tuberculosis profiles. mdpi.com

Preclinical Research Paradigms and Translational Implications

Development as a Chemical Probe or Research Tool

There is no information in the scientific literature to suggest that 2-Chloro-4-(3-piperidinyloxy)benzonitrile has been developed or utilized as a chemical probe or a research tool for any specific biological target.

Without any foundational research data, creating the requested article with detailed findings and data tables is not feasible. The compound remains largely uncharacterized in the public domain from a pharmacological and pharmacokinetic perspective.

Future Perspectives and Emerging Research Directions

Identification of Novel Therapeutic Applications and Indications

The core structure of 2-Chloro-4-(3-piperidinyloxy)benzonitrile incorporates a piperidine (B6355638) ring, a common scaffold in medicinal chemistry known for its presence in a wide array of therapeutic agents. ajchem-a.com The development of novel piperidine and piperazine (B1678402) derivatives has led to promising candidates for multi-target antipsychotics that interact with dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Specifically, research has focused on optimizing compounds to achieve high affinity for D2, 5-HT1A, and 5-HT2A receptors while minimizing interaction with off-target receptors like 5-HT2C and histamine (B1213489) H1. nih.gov This line of inquiry suggests that this compound could be investigated for potential applications in treating psychiatric disorders.

Furthermore, derivatives of benzonitrile (B105546) have been explored for their utility in treating hormone-dependent conditions. For example, certain non-steroidal compounds containing a 2-chloro-4-cyanophenyl group have been identified as androgen receptor (AR) antagonists, making them potentially useful for treating conditions like castration-resistant prostate cancer. google.com The piperidine moiety itself is a key component in drugs like Donepezil, an acetylcholinesterase inhibitor used in Alzheimer's disease therapy. nih.gov This opens another avenue for research, exploring whether this compound or its analogs could be developed as cholinesterase inhibitors or for other neurodegenerative diseases. nih.gov The broad biological activities associated with both the piperidine and benzonitrile components underscore the potential for discovering new therapeutic uses for this compound in areas like cancer, neurodegenerative disorders, and infectious diseases. ajchem-a.commdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The fields of chemical synthesis and drug discovery are increasingly benefiting from the integration of artificial intelligence (AI) and machine learning (ML). beilstein-journals.org These technologies can be applied to predict reaction outcomes, recommend optimal reaction conditions, and even design novel compounds with desired properties. mit.edu For a molecule like this compound, ML algorithms could be employed to explore its vast chemical space and design analogs with improved potency, selectivity, or metabolic stability.

ML models can be categorized as either global or local. Global models leverage large, comprehensive databases to suggest general reaction conditions, while local models are fine-tuned for specific reaction families to enhance yield and selectivity. beilstein-journals.org In the context of optimizing the synthesis of this compound, an ML-guided approach could accelerate the discovery of ideal catalysts, solvents, and temperature parameters, potentially integrated with high-throughput experimentation (HTE) platforms. beilstein-journals.orgaiche.org This synergy creates self-driving laboratories capable of autonomously optimizing reaction conditions without direct user intervention, significantly speeding up the development process. aiche.org Collaborations such as the Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium are actively developing tools for synthesis planning and de novo molecular design, which could be instrumental in the future development of this compound and its derivatives. mit.edu

Advanced Chemical Biology Tools for Target Deconvolution

A critical step in developing a new therapeutic agent is identifying its molecular target(s) within the cell, a process known as target deconvolution. nih.govnih.gov For a compound like this compound, which may be identified through phenotype-based screening, pinpointing its mechanism of action is essential. nih.gov Advanced chemical biology tools, particularly photoaffinity labeling (PAL), offer a powerful method for achieving this. researchgate.netmdpi.com

The PAL technique involves modifying the compound of interest by attaching a photoreactive group (such as a diazirine or benzophenone) and a reporter tag. mdpi.comnih.gov When this "photoprobe" binds to its target protein, it can be covalently cross-linked upon exposure to UV light. scispace.comsciprofiles.com The tagged protein can then be isolated and identified using mass spectrometry. sciprofiles.com This method allows for the direct identification of binding partners in a physiological context, including within intact cells, which helps to avoid the dissociation of the compound-target complex that can occur during cell lysis. sciprofiles.com Given the complexity of potential interactions, combining multiple "omics" technologies with computational approaches can provide a more integrated view of the compound's mechanism of action. nih.gov The development of a photoaffinity probe based on the this compound scaffold would be a crucial future step in validating its biological targets and understanding its polypharmacology.

Sustainable and Green Chemistry Approaches in Synthesis

Modern pharmaceutical development places a strong emphasis on sustainability and the principles of green chemistry. unibo.it Future research on the synthesis of this compound will likely focus on developing more environmentally friendly and cost-effective production methods. Green chemistry aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov

Several green strategies could be applied to the synthesis of this compound. For the piperidine component, approaches include using non-toxic catalysts, water-initiated processes, and solvent-free reactions. ajchem-a.com For instance, efficient methods for creating N-substituted piperidones, which are precursors to piperidines, have been developed to avoid the classical Dieckman condensation. nih.gov Similarly, green routes for synthesizing the benzonitrile moiety have been explored, such as using recyclable ionic liquids that can act as a co-solvent and catalyst, thereby simplifying the separation process and eliminating the need for metal salt catalysts. nih.gov Other techniques like microwave-assisted synthesis and multicomponent reactions offer pathways to higher yields, shorter reaction times, and purer products with less environmental impact. rasayanjournal.co.in The development of a synthetic route for this compound that incorporates these principles would be a significant advancement.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-(3-piperidinyloxy)benzonitrile, and what analytical techniques are used for its characterization?

- Synthesis : The compound can be synthesized via cross-coupling reactions such as Suzuki-Miyaura coupling. For example, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile (a structurally related compound) is prepared using a Suzuki reaction between 4-bromo-2-chlorobenzonitrile and a boronic ester derivative of pyrazole in the presence of Pd(OAc)₂, triphenylphosphine, and a base (e.g., K₂CO₃) in acetonitrile-water solvent .

- Characterization :

- HPLC : Purity analysis (e.g., 99.8% purity reported in Example 2 of ).

- NMR/IR : Structural confirmation of functional groups.

- Mass Spectrometry : Molecular weight verification (e.g., single-isotope mass accuracy).

Q. What are the key physicochemical properties of this compound relevant to its stability and solubility?

- Stability : The compound’s stability is influenced by its crystal form, as demonstrated in patent applications for related benzonitrile derivatives used as mineralocorticoid receptor antagonists .

- Solubility : Benzonitrile derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., acetonitrile, DMF) due to their dipole moments (~4 D) .

- Thermal Properties : Melting points and decomposition temperatures can be determined via differential scanning calorimetry (DSC).

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

- Protecting Groups : Use of tetrahydropyran (THP) to protect reactive sites (e.g., pyrazole NH) during coupling reactions, followed by acidic deprotection (e.g., HCl in methanol) .

- Catalyst Optimization : Pd(OAc)₂ with bulky ligands (e.g., triphenylphosphine) improves selectivity in cross-coupling steps .

- Reaction Monitoring : Real-time HPLC or LC-MS tracking to identify intermediates and adjust reaction conditions .

Q. What computational methods are employed to study the binding interactions of this compound with biological targets?

- Molecular Docking : Homology models of human receptors (e.g., TRPV1 or mineralocorticoid receptors) are used to predict binding modes. For example, docking studies for benzonitrile analogs reveal interactions with hydrophobic pockets and hydrogen-bonding residues .

- Surface Adsorption Studies : Molecular dynamics simulations analyze orientation at liquid interfaces, leveraging benzonitrile’s dipole moment and stacking behavior .

Q. How do tautomerism and stereochemical considerations impact the biological activity of this compound?

- Tautomerism : The pyrazole ring in related compounds (e.g., 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile) exhibits tautomeric equilibria between 1H- and 2H-positions, requiring NMR or X-ray crystallography to resolve .

- Stereochemistry : Chirality in the piperidinyloxy group may influence receptor binding. Resolution via chiral HPLC or asymmetric synthesis is critical for activity studies .

Q. What strategies are used to optimize reaction yields in multi-step syntheses of benzonitrile derivatives?

- Stepwise Optimization :

- Coupling Steps : Elevated temperatures (60–80°C) and solvent systems (toluene/dioxane with Na₂CO₃) enhance Suzuki reaction efficiency .

- Deprotection : Catalytic HCl in methanol achieves >90% yield in THP removal .

- Purification : Flash chromatography (silica gel, EtOAc/hexane gradients) or recrystallization improves purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.